molecular formula C10H9Cl2NO2S B14382988 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate CAS No. 88310-40-1

4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate

Cat. No.: B14382988
CAS No.: 88310-40-1
M. Wt: 278.15 g/mol
InChI Key: AMHHXBCYXRMWLF-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a 2,2-dichloroethenyl carbamate moiety. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate typically involves the reaction of 4-(methylsulfanyl)phenol with 2,2-dichloroethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted carbamates

Scientific Research Applications

4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate moiety can inhibit enzymes by carbamoylating the active site, leading to the disruption of normal enzymatic functions. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate
  • 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)urea
  • 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)thiocarbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

88310-40-1

Molecular Formula

C10H9Cl2NO2S

Molecular Weight

278.15 g/mol

IUPAC Name

(4-methylsulfanylphenyl) N-(2,2-dichloroethenyl)carbamate

InChI

InChI=1S/C10H9Cl2NO2S/c1-16-8-4-2-7(3-5-8)15-10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14)

InChI Key

AMHHXBCYXRMWLF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)NC=C(Cl)Cl

Origin of Product

United States

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